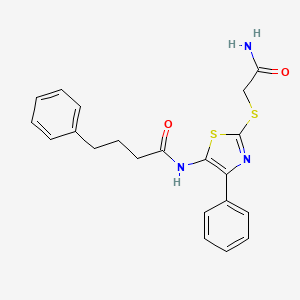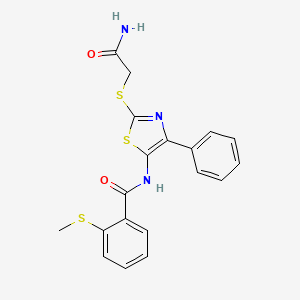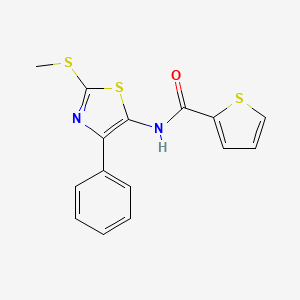
N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Overview
Description
“N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also has a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and thiophene rings would likely contribute to the compound’s stability and may influence its reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the thiazole and thiophene rings and the carboxamide group could make the compound reactive towards certain reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the thiazole and thiophene rings, the carboxamide group, and the methylthio group .
Scientific Research Applications
Anti-Inflammatory Properties
Thiophenes have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.
Anti-Psychotic Applications
Thiophenes also exhibit anti-psychotic properties . This indicates that they could be used in the development of drugs for treating psychotic disorders.
Anti-Arrhythmic Effects
These compounds have been found to have anti-arrhythmic effects . This means they could be used in managing irregular heartbeats or arrhythmias.
Anti-Anxiety Applications
Thiophenes have anti-anxiety properties . This suggests potential use in the treatment of anxiety disorders.
Anti-Fungal Properties
Thiophenes are known to have anti-fungal properties . This indicates potential use in the treatment of fungal infections.
Antioxidant Properties
Some thiophene-2-carboxamide derivatives have been found to exhibit antioxidant properties . This suggests that they could be used in combating oxidative stress in the body.
Antibacterial Activity
Thiophene-2-carboxamide derivatives have shown antibacterial activity against certain types of bacteria . This indicates potential use in the treatment of bacterial infections.
Anti-Cancer Properties
Thiophenes have been reported to possess anti-cancer properties . This suggests that they could be used in the development of anti-cancer drugs.
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as actin-related protein 2/3 complex subunits . These proteins play crucial roles in cellular processes such as cell motility and the maintenance of cell shape .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function
Result of Action
Related compounds have been evaluated for their in vitro cytotoxic activity . These compounds have shown potent inhibitory activity against various cell lines , suggesting potential antitumor efficacy.
properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-15-16-12(10-6-3-2-4-7-10)14(21-15)17-13(18)11-8-5-9-20-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHGGBEUZIFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-3-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3310476.png)
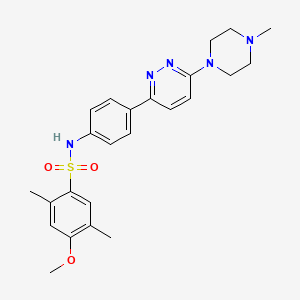

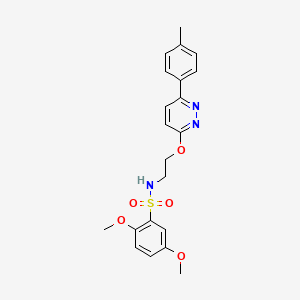
![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3310511.png)
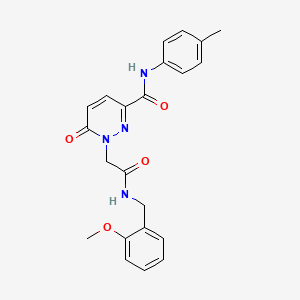
![4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3310528.png)
![2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3310531.png)
![N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3310540.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3310544.png)


